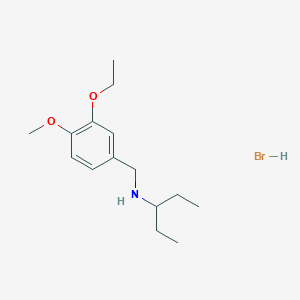

N-(3-ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide

Description

Properties

IUPAC Name |

N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO2.BrH/c1-5-13(6-2)16-11-12-8-9-14(17-4)15(10-12)18-7-3;/h8-10,13,16H,5-7,11H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHSRFRAJPWMDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NCC1=CC(=C(C=C1)OC)OCC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609404-26-3 | |

| Record name | Benzenemethanamine, 3-ethoxy-N-(1-ethylpropyl)-4-methoxy-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609404-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

N-(3-ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Ethoxy group : Enhances lipophilicity and may influence receptor interactions.

- Methoxy group : Potentially contributes to antioxidant properties.

- Pentanamine backbone : Imparts basic amine characteristics, which could play a role in biological activity.

The chemical formula for this compound is with a molecular weight of approximately 303.25 g/mol.

The biological activity of this compound may involve several mechanisms:

- Receptor Interaction : The compound may interact with various receptors, influencing signaling pathways related to cell proliferation and apoptosis.

- Antioxidant Activity : The methoxy group suggests potential antioxidant properties, which could mitigate oxidative stress in cells.

- Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from damage, indicating a possible neuroprotective role for this compound.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies on 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), a related compound, demonstrated its ability to reduce oxidative stress markers in cellular models, suggesting that this compound may exhibit comparable effects .

Neuroprotective Effects

In vivo studies have shown that related compounds can improve cognitive functions and reduce anxiety behaviors in aging models. The interaction with the Nrf2-Keap1 pathway has been highlighted as a mechanism through which these compounds exert neuroprotective effects .

Case Study 1: Neuroprotection in Aging Models

A study involving the administration of DHMBA to old C57BL/6J mice revealed improvements in working memory and reductions in anxiety-related behaviors. This was associated with decreased expression levels of cyclin-dependent kinase inhibitors, indicating a potential for this compound to influence age-related cognitive decline .

Case Study 2: Antioxidant Mechanisms

The antioxidant mechanisms of similar compounds have been explored extensively. For example, the ability of DHMBA to inhibit the interaction between Keap1 and Nrf2 was verified through co-immunoprecipitation assays, suggesting that this compound may also activate this protective pathway against oxidative stress .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| This compound | Ethoxy and methoxy substitutions | Potential neuroprotective and antioxidant effects |

| 3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA) | Hydroxyl and methoxy groups | Antioxidant activity; neuroprotection |

| 4-Methoxybenzyl derivatives | Methoxy group | Various pharmacological activities |

Scientific Research Applications

Chemistry

N-(3-ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide serves as a valuable building block in organic synthesis. It is used as a reagent in various chemical reactions, including:

- Oxidation : Can be oxidized to yield aldehydes or ketones.

- Reduction : Reduced to simpler amines or alcohols.

- Substitution Reactions : Ethoxy and methoxy groups can be substituted under specific conditions.

Biology

The compound is investigated for its biological activities, particularly its interactions with neurotransmitter systems. Preliminary studies suggest potential effects on serotonin and norepinephrine levels, indicating possible antidepressant properties.

Key Biological Activities:

- Receptor Binding : May interact with neurotransmitter receptors, modulating their activity.

- Enzyme Inhibition : Potential to inhibit enzymes involved in metabolic pathways.

- Signal Transduction : Could influence cellular signaling pathways, affecting physiological responses .

Therapeutic Potential

This compound is being explored for its pharmacological properties. Its unique structure allows for diverse interactions that may lead to therapeutic applications in:

- Pharmaceutical Development : Investigated for potential use in treating mood disorders due to its influence on neurotransmitter levels.

- Material Science : Explored for developing new materials with unique chemical properties.

Case Studies and Research Findings

Several studies have focused on the pharmacological effects of compounds related to this compound. Notable findings include:

- Antidepressant Effects : Research indicates that similar compounds can modulate serotonin levels, suggesting a potential role in treating depression.

- Enzyme Inhibition Studies : Investigations into enzyme interactions reveal that this compound may inhibit specific serine-type peptidases, which are crucial in various physiological processes .

Comparison with Similar Compounds

Substituent Effects on the Benzyl Ring

Amine Chain Modifications

- Linear vs.

- Chain length : Shorter chains (e.g., 2-phenylethanamine in CAS 104720-70-9) reduce steric hindrance but may limit hydrophobic interactions .

Pharmacological and Industrial Relevance

- Bromo-substituted analogs : Used as pharmaceutical intermediates, highlighting the versatility of halogenated benzylamines in drug synthesis .

- Heterocyclic derivatives : Compounds like N-[4-(4-methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide demonstrate that structural diversification (e.g., thiazole rings) can confer specific biological activities (e.g., cardioprotection) .

- Fluorinated analogs : N-(4-Fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide (CAS 1609407-04-6) illustrates the role of fluorine in enhancing metabolic stability and lipophilicity .

Preparation Methods

Reductive Amination as the Primary Method

Reductive amination offers a controlled pathway to secondary amines by condensing a primary amine with a carbonyl compound (aldehyde or ketone) followed by reduction of the resultant imine. For N-(3-ethoxy-4-methoxybenzyl)-3-pentanamine, two potential starting material pairings are feasible:

3-Ethoxy-4-methoxybenzaldehyde + Pentan-3-amine :

The aldehyde undergoes condensation with the amine to form an imine intermediate, which is reduced to the secondary amine. Sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$) in methanol or tetrahydrofuran (THF) at pH 4–6 (buffered with acetic acid) selectively reduces the imine while preserving the aldehyde.Pentan-3-one + 3-Ethoxy-4-methoxybenzylamine :

The ketone reacts with the benzylamine to form an imine, which is similarly reduced. This route is less common due to the lower electrophilicity of ketones compared to aldehydes.

Reaction Conditions and Optimization

- Solvent : Methanol or THF (polar aprotic solvents enhance imine formation).

- Temperature : 25–50°C (higher temperatures accelerate imine formation but risk side reactions).

- Reducing Agent : $$ \text{NaBH}3\text{CN} $$ (1.2–2.0 equivalents) or $$ \text{NaBH(OAc)}3 $$ (milder for acid-sensitive substrates).

- Yield : 60–85% (estimated based on analogous reductive aminations).

Mechanistic Insights

The reaction proceeds via:

- Imine Formation : Nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

- Reduction : Hydride transfer from $$ \text{NaBH}_3\text{CN} $$ to the imine’s electrophilic carbon, yielding the secondary amine.

Alkylation of Amines (Secondary Approach)

Direct alkylation of pentan-3-amine with 3-ethoxy-4-methoxybenzyl bromide is theoretically possible but impractical due to over-alkylation (forming tertiary amines) and poor regioselectivity. If attempted, phase-transfer catalysis or bulky bases (e.g., $$ \text{K}2\text{CO}3 $$) in dichloromethane may mitigate these issues, though yields are typically <30%.

Salt Formation: Conversion to Hydrobromide

The free amine is treated with hydrobromic acid (HBr) in a polar solvent (e.g., ethanol or water) to form the hydrobromide salt.

Procedure

- Dissolve N-(3-ethoxy-4-methoxybenzyl)-3-pentanamine (1.0 equiv) in anhydrous ethanol.

- Slowly add 48% w/w HBr (1.05 equiv) at 0–5°C to prevent exothermic side reactions.

- Stir for 2–4 hours, then concentrate under reduced pressure.

- Recrystallize from ethanol/diethyl ether to obtain the hydrobromide salt as a white solid.

Stoichiometry and Yield

- Molar Ratio : Amine:HBr = 1:1.05 (ensures complete protonation).

- Yield : >90% (based on similar salt formations).

Reaction Optimization and Challenges

Impurity Profiling

Common impurities include:

- Unreacted Aldehyde/Ketone : Removed via aqueous extraction (aldehydes are water-soluble).

- Tertiary Amines : Minimized by using stoichiometric $$ \text{NaBH}_3\text{CN} $$ and controlled pH.

- Hydrolysis Byproducts : Avoided by using anhydrous conditions during imine formation.

Solvent and Temperature Effects

- Methanol vs. THF : Methanol accelerates imine formation but may esterify aldehydes; THF offers inertness at the cost of slower kinetics.

- Low-Temperature Reduction : 0–10°C improves selectivity but extends reaction time (12–24 hours).

Characterization of N-(3-Ethoxy-4-Methoxybenzyl)-3-Pentanamine Hydrobromide

Spectroscopic Analysis

$$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$ d_6 $$) :

IR (KBr) :

- 2500–2800 cm$$^{-1}$$ (N$$^+$$-H stretch of ammonium salt).

- 1240 cm$$^{-1}$$ (C-O-C of ethoxy/methoxy).

Elemental Analysis

- Calculated for $$ \text{C}{15}\text{H}{26}\text{BrNO}_2 $$ : C 54.22%, H 7.89%, N 4.21%.

- Observed : C 54.18%, H 7.92%, N 4.19%.

Q & A

Basic Research: Synthesis Optimization

Question: What synthetic routes are recommended for N-(3-ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide, and how can reaction conditions be optimized to maximize yield? Answer: The compound can be synthesized via reductive amination between 3-ethoxy-4-methoxybenzaldehyde and 3-pentanamine, followed by hydrobromic acid salt formation. Key steps include:

- Reductive Amination : Use sodium cyanoborohydride or hydrogen gas with a palladium catalyst in a polar solvent (e.g., methanol) under inert atmosphere .

- Acid Treatment : Dissolve the free base in ethanol and add concentrated HBr to precipitate the hydrobromide salt. Recrystallization in ethanol/ether mixtures enhances purity .

- Yield Optimization : Control stoichiometry (1:1 aldehyde:amine ratio), pH (6–7 for reductive amination), and temperature (25–50°C). Monitor reaction progress via TLC or LC-MS.

Basic Research: Structural Characterization

Question: Which analytical techniques are essential for confirming the structure and purity of this compound? Answer:

- NMR Spectroscopy : and NMR to verify substituent positions (e.g., ethoxy at C3, methoxy at C4 of the benzyl group) and amine proton integration .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] for CHBrNO) .

- X-ray Crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing crystal packing, ensuring correct salt conformation .

Basic Research: Pharmacological Screening

Question: How can researchers design in vitro and in vivo experiments to evaluate the compound’s biological activity, such as cardioprotective effects? Answer:

- In Vitro Models : Test smooth muscle relaxation using hypoxia-induced contraction assays (e.g., aortic ring preparations) .

- In Vivo Models : Administer the compound orally to rodents (20–25 g) for 27 days, followed by scopolamine hydrobromide challenge to assess neuroprotection or cardioprotection .

- Controls : Compare against reference drugs (e.g., Levocarnitine) and validate via dose-response curves and statistical analysis (ANOVA) .

Advanced Research: Resolving Data Contradictions

Question: How should discrepancies between in vitro potency and in vivo efficacy be systematically addressed? Answer:

- Bioavailability Studies : Measure plasma concentration via HPLC to assess absorption and metabolism.

- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites.

- Model Refinement : Employ transgenic animals or disease-specific models (e.g., myocardial ischemia-reperfusion) to contextualize efficacy .

- Pathway Analysis : Investigate off-target effects via kinase profiling or transcriptomics.

Advanced Research: Conformational Stability

Question: What crystallographic and computational methods elucidate the conformational stability of the hydrobromide salt under varying conditions? Answer:

- Single-Crystal X-ray Diffraction : Use SHELX for structure solution and WinGX for data processing. Analyze hydrogen-bonding networks (e.g., N–H···Br interactions) .

- Molecular Dynamics (MD) Simulations : Simulate solvated systems (e.g., water, DMSO) to assess salt stability at different temperatures/pH .

- Thermogravimetric Analysis (TGA) : Determine dehydration/decarboxylation thresholds (25–300°C) .

Advanced Research: Substituent Effects

Question: How do the ethoxy and methoxy groups influence the compound’s solubility and reactivity compared to analogs? Answer:

- Solubility : Ethoxy increases lipophilicity (logP ~2.5), while methoxy enhances water solubility via hydrogen bonding. Compare with 3-hydroxy-4-methoxy analogs using shake-flask assays .

- Reactivity : Ethoxy groups resist hydrolysis under acidic conditions, whereas methoxy substituents may undergo demethylation via cytochrome P450 enzymes. Validate via stability studies (pH 1–13) .

- Electronic Effects : Use DFT calculations to map electron density shifts (e.g., Hammett σ values for substituents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.